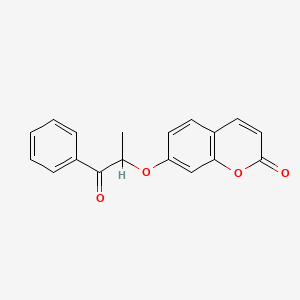

7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

Description

Significance of the 2H-Chromen-2-one (Coumarin) Scaffold in Medicinal Chemistry Research

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a benzopyrone structure consisting of a benzene (B151609) ring fused to an α-pyrone ring. nih.gov This core structure is widespread in nature, found in numerous plants, fungi, and bacteria. nih.govnih.gov The inherent physicochemical properties and the structural versatility of the coumarin nucleus have made it a subject of intense scientific interest for decades. benthamdirect.com

Coumarin derivatives exhibit an exceptionally broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility has established them as crucial pharmacophores in the design of new drugs. orientjchem.org The biological activities associated with coumarin-based compounds are extensive and include anticoagulant, anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and neuroprotective properties. nih.govsemanticscholar.org The ability of the coumarin ring system to be readily functionalized at various positions allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic profiles for a desired therapeutic target. orientjchem.orgmdpi.com This structural adaptability is a key reason why coumarins continue to be a focal point in the development of novel therapeutic agents for a wide range of diseases. researchgate.net

Overview of the Chemical Compound 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one within the Context of Advanced Coumarin Analogs

Within the vast library of synthetic coumarins lies the specific compound this compound. This molecule represents an advanced analog, building upon the well-established 7-hydroxycoumarin (umbelliferone) framework, which is itself a key biogenetic precursor and a pharmacologically significant molecule. orientjchem.orgmdpi.com

The structure of the title compound is characterized by the etherification of the hydroxyl group at position 7 of the coumarin nucleus with a 1-phenyl-1-propan-2-one moiety. This substitution introduces several key structural features: a flexible ether linkage, a chiral center at the methyl-substituted carbon, and a terminal phenyl ketone group. These additions significantly increase the molecular complexity compared to the simple coumarin core, offering new potential points of interaction with biological macromolecules. The synthesis of such 7-alkoxy derivatives is commonly achieved through the Williamson ether synthesis, reacting a 7-hydroxycoumarin with a suitable halo-ketone. mdpi.comnih.gov

Below are the key identifiers for this compound:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 158758-44-2 sigmaaldrich.com |

| Molecular Formula | C18H14O4 sigmaaldrich.com |

| Molecular Weight | 294.31 g/mol sigmaaldrich.com |

Current Research Landscape and Gaps in Knowledge Pertaining to Substituted Chromen-2-one Structures

The scientific literature is rich with studies on substituted 2H-chromen-2-one structures. Chemical modifications are explored at nearly every position of the coumarin scaffold to generate derivatives with enhanced or novel biological activities. chemmethod.com Position 4 is often substituted to influence anticancer and antioxidant properties, while modifications at position 3 have yielded potent enzyme inhibitors. nih.gov

Substitutions at the 7-position are particularly common, as the precursor 7-hydroxycoumarin is readily accessible via established synthetic methods like the Pechmann condensation. researchgate.netnih.gov The hydroxyl group at C7 serves as a convenient handle for introducing a wide variety of functionalities, especially through ether linkages. mdpi.com Research has shown that introducing moieties such as N-benzylpiperidine or other complex side chains at this position can yield potent and selective inhibitors of neuronal enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are relevant targets for Alzheimer's disease. nih.govnih.govnih.gov

Despite this extensive exploration of 7-substituted coumarins, a comprehensive review of chemical and biological databases reveals a significant gap in knowledge specifically concerning this compound. While the compound is commercially available for research purposes, there is a notable absence of published studies detailing its synthesis, spectroscopic characterization, or biological evaluation. sigmaaldrich.com This indicates that this particular structural permutation remains an unexplored entity within the vast chemical space of coumarin derivatives, representing a clear gap in the current scientific literature.

Research Objectives and Scope of Academic Inquiry into this compound

Given the unexplored nature of this compound, a structured academic inquiry would be necessary to elucidate its chemical and biological profile. The primary research objectives would be:

Synthesis and Characterization: The initial goal would be to establish and optimize a reliable synthetic pathway to the compound, likely beginning with 7-hydroxycoumarin. Following synthesis, a complete structural and physicochemical characterization would be essential, employing techniques such as ¹H-NMR, ¹³C-NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Biological Screening: A broad-based in vitro screening program would form the core of the biological investigation. Based on the known activities of structurally related 7-substituted coumarins, this would encompass a panel of assays, including:

Anticancer assays against a variety of human cancer cell lines. mdpi.com

Antimicrobial assays against representative strains of pathogenic bacteria and fungi. orientjchem.org

Enzyme inhibition assays , focusing on targets like MAO-A, MAO-B, acetylcholinesterase, and butyrylcholinesterase. nih.govmdpi.com

Anti-inflammatory and antioxidant assays to determine its potential to modulate oxidative stress and inflammatory pathways. researchgate.net

Structure-Activity Relationship (SAR) Studies: To understand the specific contribution of the 1-methyl-2-oxo-2-phenylethoxy side chain to any observed activity, the scope of inquiry could be expanded. This would involve the synthesis of a focused library of analogs to probe initial SAR. Modifications could include altering the substituent on the phenyl ring, removing the α-methyl group, or changing the length of the ether linkage. This comparative analysis would provide crucial insights into the structural requirements for biological activity.

Structure

3D Structure

Properties

IUPAC Name |

7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-12(18(20)14-5-3-2-4-6-14)21-15-9-7-13-8-10-17(19)22-16(13)11-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSFDROUSQSHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C=CC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Chromen 2 One Compounds

Classical and Contemporary Approaches to the Coumarin (B35378) Core Synthesis

The construction of the fundamental coumarin scaffold can be achieved through several well-established named reactions, each offering distinct advantages and substrate scope. These classical methods have been continuously refined over the years with the advent of new catalysts, reaction conditions, and green chemistry principles. jmchemsci.comsciensage.infonih.gov

The Pechmann condensation, first reported by Hans von Pechmann in 1883, is a cornerstone of coumarin synthesis. sciensage.infowikipedia.org This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. wikipedia.org The mechanism typically initiates with the formation of an ester or transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring to form a new heterocyclic ring. wikipedia.org The final step involves dehydration to yield the coumarin. wikipedia.org

Strong acids such as sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride are traditionally employed as catalysts. scienceinfo.comnih.gov However, the harsh reaction conditions can sometimes lead to low yields and side products. nih.gov Consequently, numerous advanced variants have been developed to overcome these limitations. These include the use of solid acid catalysts like Amberlyst-15, zeolites, and nano-crystalline sulfated-zirconia, which offer advantages such as easier work-up, catalyst reusability, and milder reaction conditions. nih.govaacmanchar.edu.inscispace.com Microwave-assisted Pechmann condensations have also been shown to significantly reduce reaction times and improve yields. aacmanchar.edu.in

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

| Phenol Reactant | β-Ketoester Reactant | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Resorcinol (B1680541) | Ethyl acetoacetate (B1235776) | Conc. H₂SO₄ | 20-22 hours | 7-Hydroxy-4-methylcoumarin | Good | youtube.com |

| Resorcinol | Ethyl acetoacetate | Polyphosphoric acid (PPA) | 75-80°C, 20-25 min | 7-Hydroxy-4-methylcoumarin | Good | youtube.com |

| Substituted Phenols | Ethyl acetoacetate | Zirconia-based catalyst | 80°C | Substituted coumarins | Good | rsc.org |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110°C, Solvent-free | 7-Hydroxy-4-methylcoumarin | High | scispace.com |

The Knoevenagel condensation provides a versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as a malonic ester or cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. scienceinfo.comtandfonline.com This method is particularly useful for the synthesis of coumarins with a substituent at the 3-position. tandfonline.com

In recent years, significant efforts have been directed towards developing greener and more sustainable Knoevenagel condensations. nih.gov These approaches focus on the use of environmentally benign solvents, such as water, or solvent-free conditions. nih.gov Furthermore, a variety of catalysts, including reusable solid bases, ionic liquids, and even biodegradable catalysts like choline (B1196258) chloride, have been successfully employed to promote the reaction under milder conditions and with improved efficiency. nih.govtandfonline.com Microwave and ultrasound irradiation have also been utilized to accelerate the reaction, often leading to higher yields in shorter reaction times. aacmanchar.edu.inrsc.org

Table 2: Green Chemistry Approaches in Knoevenagel Condensation for Coumarin Synthesis

| o-Hydroxybenzaldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde (B1680747) | Diethyl malonate | Piperidine/Ethanol | Reflux | Coumarin-3-carboxylate | Good | tandfonline.com |

| Salicylaldehyde | Meldrum's acid | Sodium azide/Water | Room Temperature | Coumarin-3-carboxylic acid | 99 | nih.gov |

| Substituted salicylaldehydes | 1,3-Dicarbonyl compounds | MgFe₂O₄ nanoparticles | Ultrasound, 45°C | 3-Substituted coumarins | 63-73 | nih.gov |

| Substituted aldehydes | Active methylene compounds | Choline chloride/Aqueous media | 25-30°C | Coumarin derivatives | 79-98 | nih.gov |

The Perkin reaction, historically significant as the first synthesis of coumarin by William Henry Perkin in 1868, involves the condensation of salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium salt. scienceinfo.comorganicreactions.org The reaction proceeds through the formation of an intermediate o-hydroxycinnamic acid, which then undergoes lactonization to form the coumarin. rsc.org While historically important, the Perkin reaction often requires high temperatures and can result in moderate yields. google.com

The Claisen rearrangement offers a powerful method for the formation of carbon-carbon bonds and has been adapted for the synthesis of coumarins. mdpi.com In this context, an allyl ether of a phenol undergoes a scienceinfo.comscienceinfo.com-sigmatropic rearrangement upon heating to produce an o-allylphenol, which can then be further manipulated to form the coumarin ring. mdpi.com A notable variation is the photo-Claisen rearrangement, which can occur in coumarin caged compounds. acs.org Cascade reactions involving a Wittig reaction followed by double Claisen and Cope rearrangements have been employed for the one-pot synthesis of complex diprenylated coumarins. nio.res.in

The Wittig reaction provides a valuable route for the synthesis of coumarins, particularly those that are unsubstituted at the 3- and 4-positions. ijcce.ac.ir This reaction typically involves the condensation of an o-hydroxybenzaldehyde or o-hydroxyacetophenone with a phosphorus ylide, such as (carboxymethyl)triphenylphosphonium bromide. jmchemsci.com Intramolecular Wittig reactions of substituted 2-formylphenyl 2-bromoacetates have also been developed as a practical one-pot synthesis of coumarins under mild, aqueous conditions. rsc.org

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. adichemistry.com This reaction has been applied to the synthesis of coumarins, often leading to 3,4-disubstituted derivatives. researchgate.net The reaction of formylcoumarins with Reformatsky reagents has also been studied, revealing some unique and uncommon chemical transformations. cdnsciencepub.com

Targeted Synthetic Routes for 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one and Related Ethers

The synthesis of this compound involves the formation of an ether linkage at the 7-position of the coumarin core. This is typically achieved through the O-alkylation of a 7-hydroxycoumarin precursor.

The key precursor for the synthesis of the target molecule is a 7-hydroxycoumarin derivative. 7-Hydroxy-4-methylcoumarin is a common and readily accessible starting material, often synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate. scispace.comyoutube.com

The subsequent O-alkylation of the 7-hydroxyl group is a crucial step. The Williamson ether synthesis is a widely employed and effective method for this transformation. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile and attacks an appropriate alkyl halide.

For the synthesis of this compound, the alkylating agent would be 2-bromo-1-phenylpropan-1-one. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or DMF, in the presence of a weak base like potassium carbonate.

A plausible synthetic route is outlined below:

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

A mixture of resorcinol and ethyl acetoacetate is reacted in the presence of an acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to yield 7-hydroxy-4-methylcoumarin. youtube.com The use of a solid acid catalyst like Amberlyst-15 under solvent-free conditions also provides an efficient and environmentally friendly alternative. scispace.com

Step 2: O-Alkylation of 7-Hydroxy-4-methylcoumarin

7-Hydroxy-4-methylcoumarin is then reacted with 2-bromo-1-phenylpropan-1-one in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is typically heated to facilitate the nucleophilic substitution, affording the desired product, 7-(1-methyl-2-oxo-2-phenylethoxy)-4-methyl-2H-chromen-2-one. A similar strategy has been successfully used for the synthesis of other 7-alkoxy coumarin derivatives. unica.it

Table 3: Representative O-Alkylation of 7-Hydroxycoumarins

| 7-Hydroxycoumarin Derivative | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Haloalkane | K₂CO₃/DMF | 7-(2-Bromoethoxy)-4-methyl-2H-chromen-2-one | nih.gov |

| 7-Hydroxy-2H-chromen-2-one | 4-Chlorobenzoyl chloride | Triethylamine/Dichloromethane | 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | mdpi.com |

| Ethyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | α-Halogen ketones | Williamson conditions | Ethyl 2-(7-(2-oxo-2-arylethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | unica.it |

Specific Reaction Conditions and Optimization Protocols for the Coumarin Ring Formation

The efficiency of the Pechmann condensation for forming the coumarin ring is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: A variety of acid catalysts can be employed for the Pechmann condensation. While traditional methods utilize strong mineral acids like concentrated sulfuric acid, slideshare.netyoutube.com modern approaches often favor solid acid catalysts for their environmental benefits and ease of separation. psu.edu Catalysts such as Amberlyst-15, scispace.comresearchgate.net zeolite H-beta, psu.edu and Nafion resin/silica nanocomposites have demonstrated high yields. researchgate.net For instance, the use of Amberlyst-15 under solvent-free conditions at 110°C can produce 7-hydroxy-4-methylcoumarin in yields of up to 95%. scispace.comresearchgate.net

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. While solvent-free conditions are often preferred for their green credentials, scispace.comrsc.org various solvents like toluene, ethanol, and acetonitrile (B52724) have been investigated. nih.gov In some cases, the use of a solvent can facilitate heat transfer and improve the solubility of reactants.

Temperature and Reaction Time: The optimal temperature for the Pechmann condensation can vary depending on the specific reactants and catalyst used. Temperatures typically range from 80°C to 150°C. chemistry-online.compsu.edu For example, a reaction of resorcinol and ethyl acetoacetate with Dowex 50WX4 beads proceeds at a reasonable rate at temperatures as low as 80°C. chemistry-online.com Reaction times can also vary, from as short as 30 minutes to several hours. chemistry-online.comresearchgate.net Optimization often involves a trade-off between reaction time and the formation of byproducts at higher temperatures. google.com

Optimization Data for 7-hydroxy-4-methylcoumarin Synthesis:

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | Solvent-free | 110 | 100 min | ~95 | scispace.com |

| Dowex 50WX4 | Solvent-free | ≥80 | 20-30 min | Not specified | chemistry-online.com |

| Nafion resin/silica composite | Toluene | Not specified | 2 h | 96 | researchgate.net |

| Zeolite H-beta | Not specified | 150 | Not specified | ~80 | psu.edu |

Considerations for Stereoselective Synthesis (if applicable to the phenylethoxy moiety)

The phenylethoxy moiety in this compound contains a chiral center at the carbon atom bearing the methyl group. Therefore, the synthesis of this compound can potentially lead to a racemic mixture of two enantiomers. If a specific stereoisomer is desired for biological or other applications, a stereoselective synthesis would be necessary.

Stereoselectivity can be introduced during the Williamson ether synthesis step. This could be achieved by using a chiral starting material for the phenylethoxy side chain, such as an enantiomerically pure 2-halo-1-phenylpropan-1-one. Alternatively, a chiral catalyst could be employed to favor the formation of one enantiomer over the other. The development of stereoselective methods for the synthesis of chromane (B1220400) derivatives has been reported, suggesting that similar strategies could be applied to the synthesis of related coumarin ethers.

Modern Catalytic and Sustainable Synthetic Techniques for Coumarin Derivatives

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of coumarin derivatives. These modern techniques often offer advantages such as higher yields, shorter reaction times, and reduced waste generation compared to traditional methods.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

While not directly applicable to the synthesis of the specific ether linkage in the target compound, metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are powerful tools for the synthesis of coumarin derivatives with aryl or other substituents. These reactions typically involve the palladium-catalyzed coupling of a coumarin-based halide or triflate with a boronic acid or ester. This methodology allows for the introduction of a wide range of substituents onto the coumarin scaffold, enabling the synthesis of diverse libraries of compounds for various applications.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.gov In the context of coumarin synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields for reactions such as the Pechmann condensation. researchgate.net The rapid and uniform heating provided by microwaves can lead to more efficient energy transfer and can sometimes enable reactions to proceed that are sluggish under conventional heating. nih.gov

Ultrasound-Promoted Reactions

The use of ultrasound, or sonochemistry, is another green chemistry approach that has been successfully applied to the synthesis of coumarins. nih.gov The cavitation effects produced by ultrasound can enhance mass transfer and create localized high-temperature and high-pressure zones, leading to an acceleration of the reaction rate. Ultrasound-promoted Knoevenagel condensation for coumarin synthesis has been reported to be effective on a multigram scale, offering higher yields and shorter reaction times compared to classical methods.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are one-pot reactions in which three or more starting materials react to form a single product, incorporating most of the atoms of the starting materials. MCRs are highly atom-economical and offer a streamlined approach to the synthesis of complex molecules. Various MCRs have been developed for the synthesis of coumarin derivatives, often providing access to a wide range of substituted coumarins in a single synthetic step. These reactions are particularly valuable for the rapid generation of compound libraries for drug discovery and other applications.

Computational Chemistry and Theoretical Investigations of 2h Chromen 2 One Derivatives

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and predict the properties of molecules. These methods are crucial for understanding the intrinsic characteristics of coumarin (B35378) derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. icm.edu.plresearchgate.net For coumarin derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles, in the ground state. icm.edu.pluomphysics.net These calculations provide a detailed three-dimensional understanding of the molecule's conformation. researchgate.net

Beyond structural optimization, DFT is used to calculate various electronic properties and reactivity descriptors. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. uomphysics.net Other calculated parameters, such as the dipole moment, hardness, softness, electronegativity, and chemical potential, offer quantitative measures of the molecule's reactivity and stability. researchgate.net

| Parameter | Description | Typical Finding/Significance |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure (bond lengths, angles). | Essential for understanding steric effects and for use in further simulations like docking. icm.edu.pl |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. uomphysics.net |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Global Reactivity Descriptors | Includes chemical hardness, softness, and electronegativity. | Quantifies the molecule's resistance to change in electron distribution and overall reactivity. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, thus defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital through which the molecule is most likely to accept electrons, determining its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. uomphysics.netresearchgate.net DFT calculations are routinely used to determine the energies of these frontier orbitals and their spatial distribution across the coumarin scaffold. uomphysics.netresearchgate.net This analysis helps in predicting how the molecule will interact with other reagents or biological targets.

| Orbital/Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 to -5.5 | Indicates the electron-donating ability of the molecule. researchgate.net |

| LUMO | -2.0 to -1.0 | Indicates the electron-accepting ability of the molecule. researchgate.net |

| Energy Gap (ΔE) | 4.0 to 5.0 | A larger gap implies higher stability and lower reactivity. uomphysics.net |

Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting the photophysical properties of coumarin derivatives. These compounds are often fluorescent, and TD-DFT can simulate their electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax). Furthermore, these calculations can provide insights into the characteristics of the excited state, such as the excited-state dipole moment, which can differ significantly from the ground state and influence the molecule's behavior in different solvent environments. researchgate.net This information is vital for applications in materials science, such as in the design of fluorescent probes and dyes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques are used to study the interactions of coumarin derivatives with biological macromolecules, such as proteins, and to understand their dynamic behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. inventi.in For coumarin derivatives, docking studies are widely used to explore their potential as enzyme inhibitors or receptor modulators. nih.govjocpr.com The process involves placing the 3D structure of the coumarin derivative into the binding site of a protein, whose structure is typically obtained from the Protein Data Bank (PDB).

The simulation then calculates the binding affinity, often expressed as a docking score (e.g., kcal/mol), which estimates the strength of the interaction. inventi.in These studies reveal the specific types of interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Formed between the ligand and polar amino acid residues. inventi.in

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and protein.

π-π stacking: Interactions between aromatic rings of the ligand and amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen bonds: Can occur if the ligand contains halogen atoms. biorxiv.org

By analyzing these interactions, researchers can understand the structural basis for a compound's biological activity and identify key amino acid residues that are crucial for binding. This knowledge is invaluable for the rational design of more potent and selective inhibitors. nih.govunica.it

| Parameter | Description | Example Finding |

|---|---|---|

| Protein Target | The biological macromolecule of interest. | Acetylcholinesterase (PDB ID: 1N5R) researchgate.net |

| Docking Score | A measure of binding affinity. | -9.67 kcal/mol inventi.in |

| Interacting Residues | Specific amino acids in the binding site. | Tyr67, Leu54, Ile61 biorxiv.org |

| Interaction Types | The nature of the chemical bonds/forces. | Hydrogen bonds, hydrophobic interactions, π-stacking. biorxiv.org |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of interactions. arxiv.org

In the context of coumarin derivatives, an MD simulation typically starts with the best-docked pose. Over a simulation period of nanoseconds to microseconds, the trajectory of all atoms is recorded. Analysis of this trajectory can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is calculated to assess whether the binding pose is stable over time. mdpi.com

Binding Site Flexibility: The Root Mean Square Fluctuation (RMSF) is computed for each amino acid residue to identify flexible regions of the protein that may be important for ligand binding or allosteric regulation.

Dynamic Interactions: MD simulations can show how interactions like hydrogen bonds form, break, and persist over time, providing a more realistic picture of the binding mechanism. arxiv.org They can also highlight the crucial role of water molecules in mediating ligand-protein interactions.

These simulations provide critical insights into the dynamic nature of molecular recognition, helping to validate docking results and offering a deeper understanding of how a coumarin derivative exerts its biological effect. mdpi.com

In Silico Prediction of Absorption and Metabolism Profiles (ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the early phases of drug discovery. In silico computational tools provide a rapid and cost-effective means to predict these pharmacokinetic and pharmacodynamic properties, thereby guiding the selection and optimization of lead candidates. For 2H-chromen-2-one derivatives, including "7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one," computational ADMET studies are instrumental in forecasting their potential as orally administered therapeutic agents. researchgate.netnih.gov

Theoretical assessments of various coumarin derivatives have indicated that these compounds generally exhibit favorable drug-like properties. researchgate.net Many derivatives adhere to Lipinski's rule of five, suggesting good oral bioavailability. researchgate.netnih.gov In silico models predict that coumarins are likely to have good intestinal absorption and the ability to cross the blood-brain barrier. nih.gov

The following table presents a representative in silico ADMET profile for a selection of 2H-chromen-2-one derivatives, illustrating the types of parameters that are computationally predicted. While specific data for "this compound" is not publicly available, the data for structurally related compounds provides insight into its likely pharmacokinetic behavior.

Table 1: Representative In Silico ADMET Profile of Selected 2H-Chromen-2-one Derivatives This table is generated based on typical findings for coumarin derivatives in computational studies and does not represent empirically measured values for the listed compounds.

| Parameter | Predicted Value for 7-Hydroxycoumarin | Predicted Value for a 7-O-Alkylaminocoumarin | Predicted Value for a Complex Coumarin Hybrid |

| Molecular Weight ( g/mol ) | < 500 | < 500 | < 500 |

| LogP | < 5 | < 5 | < 5 |

| H-bond Donors | < 5 | < 5 | < 5 |

| H-bond Acceptors | < 10 | < 10 | < 10 |

| Oral Bioavailability | High | High | Moderate to High |

| Intestinal Absorption (%) | > 90 | > 90 | > 80 |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Permeable | Variable |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Substrate/inhibitor of some isoforms | Potential inhibitor of multiple isoforms |

| Hepatotoxicity | Low risk | Low to moderate risk | Variable |

| hERG Inhibition | Low risk | Low to moderate risk | Variable |

Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches

Computational chemistry plays a pivotal role in elucidating the Structure-Activity Relationships (SAR) of 2H-chromen-2-one derivatives. By analyzing the impact of different substituents on the coumarin scaffold, researchers can develop predictive models that guide the design of more potent and selective compounds. mdpi.comnih.govresearchgate.net

The biological activity of coumarins is highly dependent on the nature and position of substituents on the benzopyran-2-one core. researchgate.net Computational studies have consistently shown that substitutions at the C3, C4, and C7 positions are particularly influential in modulating the pharmacological properties of these compounds. researchgate.net

For instance, in the context of antifungal activity, SAR studies have demonstrated that O-substitutions are crucial. mdpi.com The presence of a short aliphatic chain and/or electron-withdrawing groups like nitro (NO2) or acetate can enhance the antifungal potency. mdpi.com These computational findings are often corroborated by experimental data, which show a direct correlation between the size of the substituent at the 7-hydroxy position and fungicidal activity. mdpi.com

In the case of "this compound," the SAR can be analyzed by considering its distinct structural features:

The 2H-chromen-2-one core: This bicyclic system is a well-established pharmacophore that readily interacts with a variety of biological targets. researchgate.net

The ether linkage at C7: The oxygen atom at the 7-position is a key feature. SAR studies on 7-hydroxycoumarin derivatives indicate that this position is critical for various biological activities. mdpi.com The ether linkage in the target compound introduces a degree of flexibility and can participate in hydrogen bonding.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to quantify these relationships. tandfonline.comtandfonline.com QSAR models can mathematically correlate the structural features of a series of coumarin derivatives with their biological activity, while molecular docking can predict the binding mode and affinity of these compounds to specific protein targets. tandfonline.comtandfonline.com These computational insights are invaluable for the rational design of novel 2H-chromen-2-one derivatives with improved therapeutic potential.

Biological Activity of this compound

Following a comprehensive review of publicly available scientific literature, no specific research studies detailing the in vitro or in vivo biological activity and mechanistic investigations of the compound this compound were identified.

The coumarin (2H-chromen-2-one) scaffold is a core structure in many compounds, both natural and synthetic, that have been investigated for a wide range of pharmacological activities, including anticancer properties. nih.govnih.govmdpi.com Research into various derivatives has shown that modifications at different positions of the coumarin ring system can significantly influence their biological effects. nih.gov

Investigations into structurally related coumarin derivatives have explored their potential as anticancer agents, with studies focusing on mechanisms such as:

Cytotoxicity and Apoptosis: Various coumarin-benzimidazole hybrids have been shown to induce caspase-dependent apoptosis in human cancer cell lines. nih.gov

Cell Cycle Arrest: Certain coumarin-based compounds have been found to arrest the cell cycle at different phases, such as G0/G1 or S phase, thereby inhibiting cancer cell proliferation. nih.govnih.gov

Enzyme Inhibition: Specific coumarin derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrases (CAs). nih.govnih.govacs.org The inhibition of tumor-associated CA isoforms like CA IX and XII is a recognized strategy in cancer therapy. nih.govacs.org

Signaling Pathway Modulation: The PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival, is a target for some coumarin derivatives. nih.govnih.govmdpi.com Inhibition of this pathway can lead to decreased proliferation and increased apoptosis in cancer cells. nih.govnih.gov

However, specific data regarding cytotoxicity assessments in cancer cell lines (leukemia, liver, breast, ovarian, cervical carcinoma), detailed mechanisms of action, cell cycle modulation, induction of apoptosis, or inhibition of specific signaling pathways and enzymes for the precise compound This compound are not available in the reviewed literature. Therefore, the creation of data tables and a detailed discussion as per the requested outline for this specific molecule is not possible at this time.

Biological Activity and Mechanistic Investigations in Vitro and Pre Clinical in Vivo Models

Investigation of Anticancer Activity

Detailed Mechanisms of Action in Neoplastic Cells

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.gov Coumarins, as a class of compounds, have demonstrated notable anti-angiogenic properties both in vitro and in vivo. nih.govsigmaaldrich.com

The anti-cancer effects of many coumarin (B35378) derivatives are mediated through the targeting of angiogenesis by modulating key signaling pathways. nih.gov Natural and synthetic coumarins can inhibit factors involved in the migration, proliferation, and differentiation of endothelial cells. researchgate.net A primary mechanism involves the suppression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGF-R2), which are crucial for initiating the angiogenic cascade. nih.govresearchgate.net While direct studies on 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one are not available, other C-7 substituted coumarins have been investigated. For instance, a series of 7-diethylaminocoumarin compounds were synthesized and tested for their effects on human umbilical vein endothelial cells (HUVEC), with some derivatives showing high selectivity for these cells, suggesting potential as lead compounds for developing non-toxic angiogenesis inhibitors. nih.gov The diverse anti-angiogenic activities of various coumarin scaffolds underscore the potential of this compound class in developing novel therapeutic agents. researchgate.net

Exploration of Antimicrobial and Antifungal Properties

The development of resistance to conventional antibiotics has spurred research into new antimicrobial agents, with coumarin derivatives being a significant area of investigation. nih.govarabjchem.org

Coumarin derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. scispace.com The antibacterial efficacy is often linked to the specific substitution patterns on the coumarin ring. For example, studies on various coumarin-triazole hybrids have demonstrated significant zones of inhibition against bacteria such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). mdpi.com In some cases, the activity of these synthetic coumarins was comparable to standard antibiotics like amoxicillin (B794) and gentamicin. mdpi.com Another study highlighted that coumarin derivatives with trifluoromethyl (CF3) and hydroxyl (OH) substituents exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 1.2 to 1.7 mM against various strains. nih.gov

Table 1: Examples of In Vitro Antibacterial Activity of Various Coumarin Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Coumarin-Triazole Hybrid (Compound 2a) | Bacillus subtilis | Zone of Inhibition (ZoI) | 38 mm | mdpi.com |

| Coumarin-Triazole Hybrid (Compound 2a) | Staphylococcus aureus | Zone of Inhibition (ZoI) | 32 mm | mdpi.com |

| Coumarin-Triazole Hybrid (Compound 2a) | Escherichia coli | Zone of Inhibition (ZoI) | 32 mm | mdpi.com |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 1.5 mM | nih.gov |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 1.5 mM | nih.gov |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | Minimum Inhibitory Concentration (MIC) | 1.7 mM | nih.gov |

The antifungal properties of coumarins are also well-documented. nih.govagriculturejournals.cz Synthesized derivatives such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one have shown significant activity against fungal species like Aspergillus niger and Candida albicans, with efficacy comparable to the standard drug fluconazole. nih.gov

One notable study focused on 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, which demonstrated a potent inhibitory effect on both mycelial growth and conidia germination of Aspergillus species. nih.govresearchgate.net This compound exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against Aspergillus fumigatus and Aspergillus flavus. nih.gov Furthermore, at subinhibitory concentrations, it enhanced the efficacy of azole antifungal drugs, indicating a potential synergistic effect. nih.govresearchgate.net

Table 2: Examples of In Vitro Antifungal Activity of 7-Hydroxycoumarin Derivatives

| Compound | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 16 μg/mL | nih.gov |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 16 μg/mL | nih.gov |

| Coumarin-Triazole Hybrid (Compound 6a) | Candida albicans | Minimum Inhibitory Concentration (MIC) | 12.5 μg/mL | mdpi.com |

The mechanisms underlying the antimicrobial effects of coumarins are multifaceted. Evidence suggests that these compounds can interfere with microbial cellular integrity and function. One proposed mechanism is the disruption of the cell membrane. nih.gov Studies on the antifungal action of 7-hydroxy-6-nitro-2H-1-benzopyran-2-one indicate that its mode of action involves affecting the structure of the fungal cell wall. nih.govresearchgate.net By compromising these essential barriers, coumarin derivatives can lead to the inhibition of growth and eventual cell death. Further research into specific enzyme inhibition and interference with nucleic acid synthesis is ongoing to fully elucidate the antimicrobial pathways of this versatile class of compounds.

Assessment of Antioxidant and Anti-inflammatory Properties

Coumarin derivatives are recognized for their antioxidant capabilities, which are closely linked to their potential anti-inflammatory effects. scispace.comsysrevpharm.org

The antioxidant activity of coumarins is frequently evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govencyclopedia.pub Structure-activity relationship studies have revealed that the antioxidant capacity is highly dependent on the substitution pattern of the coumarin nucleus. researchgate.net

Specifically, the presence and position of hydroxyl (-OH) groups are critical for radical scavenging activity. encyclopedia.pubresearchgate.net Coumarins with hydroxyl groups, particularly dihydroxy derivatives at the C-7 and C-8 positions, exhibit the greatest antioxidant effectiveness. researchgate.net In contrast, derivatives lacking a hydroxyl group, or those where the hydroxyl group has been replaced by a methoxy (B1213986) (-OCH₃) or another ether linkage, often show significantly reduced or no activity in DPPH assays. researchgate.net

For the title compound, this compound, the C-7 hydroxyl group is masked by an ether linkage. Based on the established structure-activity relationships, it is predicted that its direct radical scavenging potential would be considerably lower than its precursor, 7-hydroxycoumarin. However, some synthesized coumarin derivatives with complex side chains at other positions have demonstrated good antioxidant activity, suggesting that other structural features can also contribute to this effect. nih.govnih.gov

Table 3: Examples of DPPH Radical Scavenging Activity for Various Coumarin Scaffolds

| Compound/Derivative Class | Activity Measurement (IC₅₀ or EC₅₀) | Result | Note | Reference |

|---|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin | DPPH Scavenging (IC₅₀) | 8.43 µg/mL | High activity | researchgate.net |

| (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid | DPPH Scavenging (IC₅₀) | 6.31 µg/mL | High activity | researchgate.net |

| 4-hydroxycoumarin | DPPH Scavenging (IC₅₀) | 796 µg/mL | Low activity | researchgate.net |

| 7-hydroxycoumarin | Peroxide Scavenging (IC₅₀) | 7029 mg/L | Moderate activity | encyclopedia.pub |

| Coumarin (unsubstituted) | Peroxide Scavenging (IC₅₀) | 24,902 mg/L | Low activity | encyclopedia.pub |

Modulation of Inflammatory Mediators and Enzymes (e.g., cyclooxygenase, lipoxygenase)

There is no available research detailing the activity of this compound on key inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Investigations into its potential to modulate the production of inflammatory mediators have not been reported.

Other Investigated Biological Activities (Pre-clinical)

No preclinical studies have been published that specifically investigate the effects of this compound in the following areas:

Enzyme Inhibition Studies (e.g., α-glucosidase, cholinesterase, NLRP3 inflammasome)

Scientific literature lacks data on the inhibitory potential of this compound against enzymes such as α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or its ability to modulate the NLRP3 inflammasome complex.

Anti-Neurodegenerative Potentials

There are no published preclinical findings to support or refute any anti-neurodegenerative potential for this compound.

Antiviral Properties (e.g., HIV integrase inhibition)

The antiviral properties of this compound have not been evaluated in any publicly accessible studies, including its potential to inhibit viral enzymes like HIV integrase.

Biomolecular Interactions and Target Identification

Enzyme-Ligand Interactions and Inhibition Mechanisms

Specificity and Selectivity Profiling

There is no available data from enzymatic assays, receptor binding studies, or other profiling technologies that would define the specificity and selectivity of 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one against a panel of biological targets. Research on other coumarin (B35378) derivatives has shown that modifications to the core structure can drastically alter target affinity and selectivity, but such information cannot be extrapolated to this specific compound without direct experimental evidence.

Interactions with Nucleic Acids and Cellular Components

Detailed studies concerning the potential interactions of this compound with nucleic acids (DNA or RNA) or other cellular components such as membranes or organelles have not been reported. The planarity of the coumarin ring system in some related molecules allows for intercalation into DNA, but whether this specific derivative possesses such capabilities, or engages in other binding modes, remains undetermined.

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The definitive structure and purity of "7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one" would be established using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For the target molecule, distinct signals would be expected for the protons of the coumarin (B35378) core, the methyl group, the methine proton, and the phenyl group. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbonyl carbons of the lactone and the ketone, the aromatic carbons of the coumarin and phenyl rings, the sp³-hybridized carbons of the methyl and methine groups, and the carbon atom of the ether linkage.

Hypothetical ¹H NMR Data Table (Note: This data is illustrative and not based on experimental results)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| d | Doublet | 1H | CH |

| q | Quartet | 1H | CH |

| m | Multiplet | 5H | Phenyl-H |

| m | Multiplet | 3H | Coumarin-H |

| d | Doublet | 1H | Coumarin-H |

Hypothetical ¹³C NMR Data Table (Note: This data is illustrative and not based on experimental results)

| Chemical Shift (ppm) | Assignment |

|---|---|

| δ > 190 | Ketone C=O |

| δ ~ 160 | Lactone C=O |

| δ 110-160 | Aromatic & Olefinic C |

| δ ~ 75 | O-CH |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," characteristic absorption bands would be expected for the stretching vibrations of the carbonyl groups (lactone and ketone), the C-O-C ether linkage, and the aromatic C=C bonds.

Hypothetical FT-IR Data Table (Note: This data is illustrative and not based on experimental results)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1720-1740 | Strong | Lactone C=O stretch |

| ~1680-1700 | Strong | Ketone C=O stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the target molecule, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the phenyl ketone moiety, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Coumarin derivatives typically exhibit characteristic absorption bands in the UV region. The position and intensity of the maximum absorption wavelength (λmax) are influenced by the substituents on the coumarin ring.

Advanced Spectroscopic and Biophysical Methods for Mechanistic Studies

To understand how "this compound" interacts with biological systems, more advanced techniques would be necessary.

Circular Dichroism (CD) for Conformational Changes in Biomolecules

Circular dichroism spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral biomolecules like proteins and nucleic acids. If "this compound" were to bind to a biomolecule, it could induce conformational changes that would be detectable by CD spectroscopy. Changes in the CD spectrum of the biomolecule upon addition of the compound would provide insights into the nature of the interaction and its effect on the biomolecule's structure.

Fluorescence Spectroscopy for Photophysical Properties and Ligand-Biomolecule Interactions

Fluorescence spectroscopy is a critical tool for elucidating the photophysical properties of coumarin derivatives and their interactions with biological macromolecules. nih.gov This technique provides insights into the electronic structure and environmental sensitivity of a molecule.

The investigation of a compound like this compound would involve determining key photophysical parameters. These include the absorption and emission maxima (λabs and λem), the Stokes shift (the difference between λem and λabs), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF). These parameters are highly sensitive to the solvent environment, and their study in a range of solvents of varying polarity can reveal information about the nature of the excited state. mdpi.com

For instance, a study on a different 7-hydroxycoumarin derivative showed a quantum yield of 0.32 and a fluorescence lifetime of 4.2 ns in phosphate-buffered saline (PBS). nih.gov The fluorescence intensity of this related compound was found to be strongest in aqueous environments and decreased significantly in more hydrophobic solvents like THF and toluene, suggesting a potential role of the binding site's hydrophobicity in fluorescence quenching upon interaction with biomolecules. nih.gov

In the context of ligand-biomolecule interactions, fluorescence spectroscopy can be used to monitor changes in the compound's fluorescence upon binding to a target protein or nucleic acid. nih.gov Such changes can manifest as an increase or decrease in fluorescence intensity (quenching or enhancement), a shift in the emission maximum, or a change in fluorescence lifetime. These alterations can be used to determine binding affinities (dissociation constants, Kd) and to probe the nature of the binding site. nih.gov For example, fluorescence quenching experiments with macrophage migration inhibitory factor (MIF) and a 7-hydroxycoumarin probe demonstrated a concentration-dependent quenching upon binding. nih.gov

Table 1: Representative Photophysical Data for a 7-Hydroxycoumarin Derivative

| Parameter | Value | Conditions |

| Quantum Yield (ΦF) | 0.32 | PBS, pH 7.4 |

| Fluorescence Lifetime (τF) | 4.2 ns | PBS, pH 7.4 |

| Excitation Maximum (λex) | 355 nm | Various Solvents |

| Emission Maximum (λem) | 455 nm | Various Solvents |

Note: This data is for a related 7-hydroxycoumarin compound and is presented for illustrative purposes due to the lack of specific data for this compound. nih.gov

X-ray Crystallography (if applicable for ligand-protein complexes or novel structures)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. While no crystal structure for this compound is currently available in the public domain, this technique would be invaluable for several reasons.

A crystal structure of the isolated compound would confirm its molecular conformation, including the planarity of the coumarin ring system and the orientation of the 1-methyl-2-oxo-2-phenylethoxy substituent. For other coumarin derivatives, such as 7-hydroxy-6-methoxy-2H-chromen-2-one, X-ray crystallography has shown the chromenone ring system to be approximately planar. nih.gov In another example, methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, the dihedral angle between the coumarin and benzoate (B1203000) rings was determined to be 31.21 (10)°. nih.gov

If this compound were to be co-crystallized with a biological target, the resulting ligand-protein complex structure would provide atomic-level details of the binding interactions. This information is crucial for understanding the mechanism of action and for structure-based drug design. The analysis would reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the amino acid residues of the protein's binding pocket.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

Direct and extensive research specifically targeting this compound is notably limited in the current scientific literature. The existing body of knowledge primarily revolves around the broader class of coumarin (B35378) derivatives. These compounds are recognized for their diverse biological activities, including but not limited to, anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties. researchgate.netnih.gov

The synthesis of analogous coumarin ethers, which share the core structural feature of an ether linkage at the 7-position of the coumarin ring, has been documented. These synthetic strategies often involve the reaction of a 7-hydroxycoumarin precursor with a suitable alkyl or aryl halide. For instance, the synthesis of similar 7-alkoxycoumarin derivatives has been achieved through Williamson ether synthesis, a common and versatile method for forming ether linkages. nih.gov

While specific biological studies on this compound are scarce, the known activities of structurally related compounds provide a basis for postulating its potential therapeutic applications. The presence of the phenylethoxy moiety suggests that the compound might exhibit interesting interactions with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Unexplored Avenues in Synthetic Innovation and Derivatization Strategies

The synthesis of this compound likely follows established protocols for coumarin etherification. However, there is considerable room for innovation in its synthetic production and the generation of a diverse library of related derivatives.

Key unexplored avenues include:

Novel Catalytic Systems: Exploring the use of green and efficient catalytic systems, such as phase-transfer catalysts or metal-organic frameworks, could lead to higher yields, milder reaction conditions, and a more environmentally friendly synthesis.

Derivatization of the Phenyl Ring: The phenyl group of the phenylethoxy moiety presents a prime site for modification. The introduction of various substituents (e.g., halogens, nitro groups, alkyl groups, etc.) could significantly impact the compound's biological activity. Structure-activity relationship (SAR) studies on these derivatives could elucidate the key structural features required for specific therapeutic effects.

Modification of the Coumarin Core: While the focus is on the 7-position ether linkage, modifications at other positions of the coumarin ring (e.g., positions 3, 4, and 6) could lead to the discovery of novel compounds with enhanced or entirely new biological properties. For example, the introduction of different functional groups at the 4-position has been shown to influence the pharmacological profile of coumarin derivatives.

Stereoselective Synthesis: The presence of a chiral center in the 1-methyl-2-oxo-2-phenylethoxy side chain means that this compound can exist as different stereoisomers. Developing stereoselective synthetic methods to isolate and test individual enantiomers is a critical and unexplored area, as different stereoisomers often exhibit distinct biological activities.

Prospects for Advanced Mechanistic Investigations and Identification of Novel Biological Targets

The diverse biological activities of coumarin derivatives are a result of their ability to interact with a wide range of biological targets. ingentaconnect.comnih.gov For this compound, the specific molecular mechanisms of action remain to be elucidated.

Future research should focus on:

Target Identification: High-throughput screening and proteomics-based approaches can be employed to identify the specific cellular targets of this compound. Given the known activities of other coumarins, potential targets could include enzymes such as kinases, phosphatases, and cyclooxygenases, as well as receptors and ion channels. nih.gov

Elucidation of Signaling Pathways: Once potential targets are identified, further studies will be necessary to understand how the compound modulates their activity and the downstream signaling pathways that are affected. This could involve techniques such as Western blotting, reporter gene assays, and gene expression profiling.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of this compound and its biological activity is crucial. This will involve synthesizing and testing a series of analogs with modifications at different positions to identify the key structural determinants of activity. rsc.org

Potential for Further Pre-clinical Development in Specific Therapeutic Areas

Based on the known pharmacological properties of the broader coumarin class, this compound holds potential for pre-clinical development in several therapeutic areas.

Potential therapeutic areas for investigation include:

Oncology: Many coumarin derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. nih.gov Pre-clinical studies could evaluate the efficacy of this compound in various cancer cell lines and animal models.

Inflammatory Diseases: The anti-inflammatory properties of coumarins are well-documented. nih.gov Investigating the potential of this compound to modulate inflammatory pathways could lead to its development as a treatment for conditions such as arthritis or inflammatory bowel disease.

Neurodegenerative Diseases: Some coumarin derivatives have shown neuroprotective effects, suggesting their potential in the treatment of diseases like Alzheimer's and Parkinson's. semanticscholar.org Studies could explore the ability of this compound to protect neurons from oxidative stress and other forms of damage.

Infectious Diseases: The antimicrobial and antiviral activities of coumarins have been reported, making this compound a candidate for development as a novel anti-infective agent. ingentaconnect.com

Integration of Experimental and Computational Approaches for Rational Design and Discovery

The integration of computational and experimental methods offers a powerful strategy for accelerating the discovery and development of new drugs based on the this compound scaffold.

Key integrated approaches include:

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding of this compound and its derivatives to the active sites of known biological targets. nih.goveurekaselect.com This can help in prioritizing compounds for experimental testing and in designing new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to establish a quantitative relationship between the structural features of a series of coumarin derivatives and their biological activity. eurekaselect.comresearchgate.net These models can then be used to predict the activity of new, untested compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved. eurekaselect.com

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing for the early identification of compounds with favorable pharmacokinetic profiles.

By combining these computational approaches with traditional experimental methods, researchers can adopt a more rational and efficient approach to the design and discovery of novel therapeutic agents based on the this compound structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one, and what are their key optimization parameters?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution of 7-hydroxycoumarin derivatives with phenacyl bromides (e.g., 1-methyl-2-oxo-2-phenylethyl bromide) under basic conditions (e.g., K₂CO₃ in dry acetone). Optimization parameters include:

- Reaction Time : 12–24 hours under reflux.

- Catalyst : Anhydrous conditions to prevent hydrolysis of the phenacyl bromide.

- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product .

- Critical Note : Impurities often arise from incomplete substitution; TLC monitoring at intermediate steps is essential.

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is employed. Key steps:

- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction.

- Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters.

- Validation : R-factor (<5%) and residual electron density maps ensure accuracy .

- Example : A related coumarin derivative (C₁₇H₁₂O₃) showed bond length deviations <0.02 Å, confirming structural fidelity .

Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize assays based on coumarin derivatives’ known activities:

- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination).

- Anti-inflammatory : COX-2 inhibition assay using ELISA.

- Antioxidant : DPPH radical scavenging (EC₅₀ comparison with ascorbic acid).

- Data Interpretation : Normalize results to controls and validate with triplicate runs. Similar compounds showed IC₅₀ values ranging from 10–50 µM in anticancer screens .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous coumarins?

- Methodological Answer : Discrepancies often stem from substituent positioning or assay conditions. Strategies:

- SAR Analysis : Compare activities of derivatives with variations in the 7-alkoxy group (e.g., 4-chloro vs. 4-methyl substituents).

- Assay Standardization : Use identical cell lines, passage numbers, and inhibitor concentrations.

- Meta-Analysis : Pool data from studies using tools like RevMan to identify outliers .

- Example : A 4-chloro analog showed 2x higher COX-2 inhibition than the 4-methyl variant, highlighting substituent impact .

Q. What computational tools are suitable for predicting the binding mode of this compound with kinase targets?

- Methodological Answer : Combine molecular docking and dynamics:

- Docking : AutoDock Vina or Glide (Schrödinger) to predict binding poses.

- Dynamics : GROMACS or AMBER for 100-ns simulations to assess stability.

- Validation : RMSD (<2.0 Å) and binding free energy (MM-PBSA) calculations.

- Case Study : A coumarin-docked CDK2 complex showed hydrogen bonding with Leu83 and hydrophobic interactions with Phe82 .

Q. What strategies mitigate photodegradation in fluorescence-based studies of this compound?

- Methodological Answer : Coumarins are prone to photooxidation. Mitigation steps:

- Light Exposure : Use amber vials and limit UV exposure during handling.

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions.

- Kinetic Monitoring : Track absorbance at λ_max (e.g., 320 nm) over time.

- Data : A fluorinated analog retained >90% stability after 24 hours under controlled lighting .

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions and intermediate purification.

- Biological Assays : Include positive controls (e.g., doxorubicin for anticancer screens).

- Computational Studies : Cross-validate docking results with mutagenesis data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.